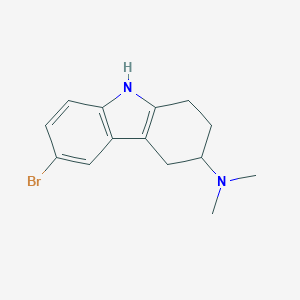

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

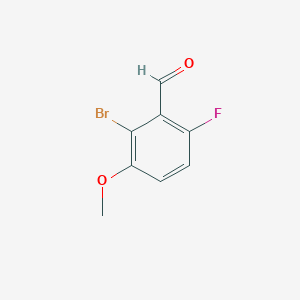

The compound 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a brominated carbazole derivative with a dimethylamino group. Carbazoles are a class of compounds known for their interesting chemical and physical properties, which make them useful in various applications, including organic electronics and pharmaceuticals.

Synthesis Analysis

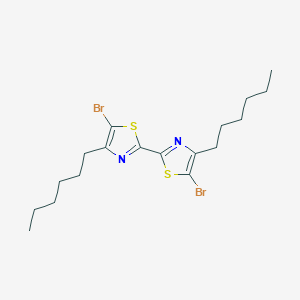

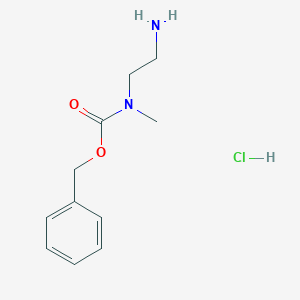

The synthesis of related brominated and dimethylamino-substituted compounds has been reported in the literature. For instance, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has been described, showcasing the solubility of these compounds in polar solvents and their dissociation behavior in water . Although not the exact compound , this study provides insight into the synthetic routes that could potentially be adapted for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

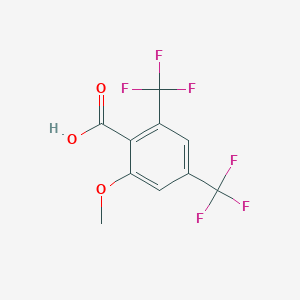

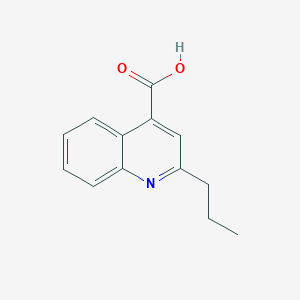

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, an X-ray investigation of a dimethyl compound related to the one established the ionic structure of a triorganotin halide and the molecular geometry of the triorganotin cation . Similarly, DFT calculations and vibrational properties of a synthesized compound with a bromo and dimethylamino group were analyzed, showing that the optimized molecular structure from DFT was comparable with that obtained from X-ray diffraction .

Chemical Reactions Analysis

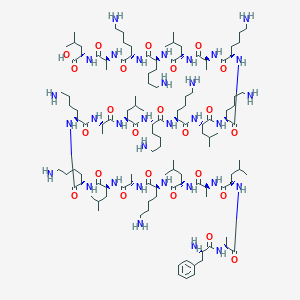

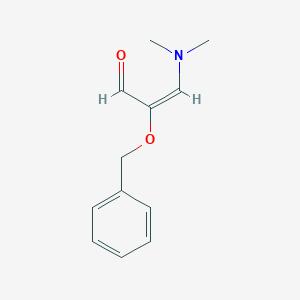

The reactivity of brominated and dimethylamino compounds can be inferred from studies such as the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which functions as a formal equivalent of lithiated pyrrole-2-carboxaldehyde, a key intermediate in the synthesis of substituted pyrroles . This suggests that the compound may also undergo lithiation and could be used as an intermediate in the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. The solubility behavior of diorganotin bromides in different solvents has been reported, as well as their dissociation into triorganotin cations in water . Additionally, the physicochemical properties of a synthesized compound with similar substituents were understood by analyzing its frontier molecular orbitals and molecular electrostatic potentials . These studies provide a foundation for predicting the properties of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, such as its solubility, reactivity, and electronic structure.

Applications De Recherche Scientifique

-

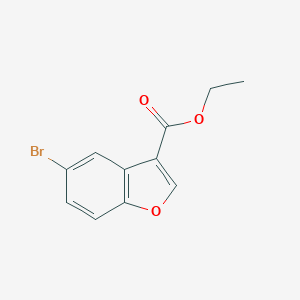

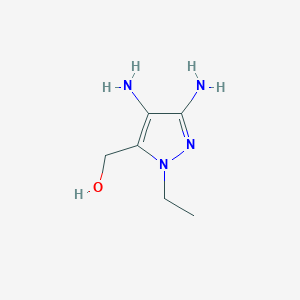

Synthesis of New Heterocycles as Potential Antiproliferative Agents

- Methods : The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .

- Results : The results revealed that some of the synthesized compounds have promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .

-

Utility of 3-(Bromoacetyl)coumarins in Synthesis of Heterocyclic Systems

- Application Summary : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives. Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .

- Methods : The review covers the synthesis of various bioactive heterocyclic scaffolds from 3-(bromoacetyl)coumarin derivatives .

- Results : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .

-

Synthesis of New Heterocycles as Potential Antiproliferative Agents

- Methods : The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .

- Results : The results revealed that some of the synthesized compounds have promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .

-

Utility of 3-(Bromoacetyl)coumarins in Synthesis of Heterocyclic Systems

- Application Summary : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives. Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .

- Methods : The review covers the synthesis of various bioactive heterocyclic scaffolds from 3-(bromoacetyl)coumarin derivatives .

- Results : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents

- Methods : The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .

- Results : The results revealed that some of the synthesized compounds have promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications

- Application Summary : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives. Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .

- Methods : The review covers the synthesis of various bioactive heterocyclic scaffolds from 3-(bromoacetyl)coumarin derivatives .

- Results : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROKAKJPVGNST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621398 |

Source

|

| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole | |

CAS RN |

186545-33-5 |

Source

|

| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)